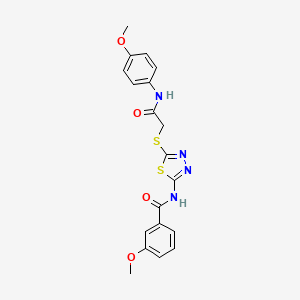

3-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic molecule that likely exhibits biological activity due to the presence of a thiadiazole scaffold and benzamide groups, which are commonly associated with various pharmacological properties. The structure suggests potential antifungal and anticancer activities, as indicated by the related compounds in the provided papers.

Synthesis Analysis

The synthesis of related compounds involves the reaction of 5-(bromoacetyl) salicylamide with various thioureas, thioformamide, and thioalkylamide to yield a series of 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and their alkoxy derivatives . Another method includes a microwave-assisted, solvent-free synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which are then evaluated for their anticancer activity . The synthesis of similar compounds can involve a three-component domino reaction of thioamides, isonitriles, and water, catalyzed by metal salts, to construct multiple new chemical bonds in a single step .

Molecular Structure Analysis

The molecular structure of the compound would be characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques would confirm the presence of functional groups and the overall molecular framework, including the thiadiazole ring, the benzamide moiety, and the methoxy substituents .

Chemical Reactions Analysis

The compound's chemical reactivity would likely involve the thiadiazole and benzamide functionalities. Thiadiazoles can participate in nucleophilic substitution reactions, while benzamides can undergo reactions typical of amides, such as hydrolysis or reactions with nucleophiles at the carbonyl carbon .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would include its solubility in organic solvents, melting point, and stability under various conditions. The compound's pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), would be crucial for evaluating its drug-like behavior . The antifungal and anticancer activities would be assessed through biological screening, as seen in the related compounds .

Relevant Case Studies

Case studies involving similar compounds have demonstrated promising antifungal and anticancer activities. For instance, a series of 2-alkoxybenzamides showed antifungal activity , while Schiff's bases containing thiadiazole and benzamide groups exhibited significant anticancer activity against various human cancer cell lines . These studies provide a basis for the potential biological applications of the compound .

科学的研究の応用

Photodynamic Therapy for Cancer

Compounds with thiadiazole moieties, similar to the mentioned chemical structure, have been studied for their potential in photodynamic therapy (PDT). For instance, zinc phthalocyanines substituted with thiadiazole derivatives have shown high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy. Their good fluorescence properties and appropriate photodegradation quantum yields highlight their utility in PDT applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Analgesic Agents

Another study focused on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds, featuring thiadiazole and benzodifuran moieties, were potent inhibitors of cyclooxygenase, suggesting their potential as anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Nematicidal Activity

Novel oxadiazole derivatives containing a thiadiazole amide group have been synthesized and evaluated for their nematicidal activities against Bursaphelenchus xylophilus. Some derivatives showed higher mortality rates than commercial nematicides, indicating their potential as lead compounds for developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).

Synthesis of Cephalosporin Intermediates

Thiadiazole derivatives have been utilized in the synthesis of intermediates for fourth-generation cephalosporins. An efficient synthesis method was developed for 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester, a key intermediate in cephalosporin production, showcasing the utility of thiadiazole derivatives in pharmaceutical manufacturing (Zhao Xin-qi, 2007).

作用機序

将来の方向性

特性

IUPAC Name |

3-methoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S2/c1-26-14-8-6-13(7-9-14)20-16(24)11-28-19-23-22-18(29-19)21-17(25)12-4-3-5-15(10-12)27-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRVTOXFUWCDFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3011204.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide](/img/structure/B3011206.png)

![1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B3011210.png)

![(Z)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B3011211.png)

![N-[1-(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)ethyl]prop-2-enamide](/img/structure/B3011215.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3,4-difluorobenzamide](/img/structure/B3011216.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B3011218.png)

![2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol](/img/structure/B3011222.png)